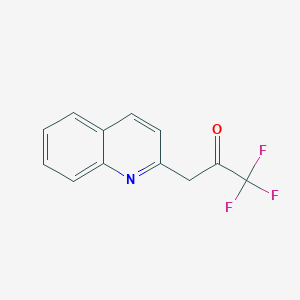![molecular formula C15H23N3O2 B2754970 N-[2-(cyclopropylformamido)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1280868-37-2](/img/structure/B2754970.png)
N-[2-(cyclopropylformamido)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(cyclopropylformamido)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, commonly known as CFEP, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. CFEP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Wirkmechanismus
CFEP is believed to exert its therapeutic effects through the modulation of various signaling pathways in the body. CFEP has been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of dopamine and other neurotransmitters. This inhibition of MAO-B activity may contribute to CFEP's neuroprotective and anti-addictive effects. CFEP has also been shown to inhibit the activity of the enzyme aldehyde dehydrogenase (ALDH), which is involved in the metabolism of acetaldehyde, a toxic byproduct of alcohol metabolism. This inhibition of ALDH activity may contribute to CFEP's potential as a treatment for alcoholism.
Biochemical and Physiological Effects:
CFEP has been shown to have various biochemical and physiological effects in animal models and cell cultures. CFEP has been shown to increase the levels of the neurotransmitter dopamine in the brain, which may contribute to its anti-addictive effects. CFEP has also been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases. In cancer research, CFEP has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
CFEP has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. CFEP has also been shown to have low toxicity in animal models, which makes it a safe compound for use in lab experiments. However, CFEP has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Zukünftige Richtungen
Future research on CFEP may focus on expanding its therapeutic applications in various fields, including neurodegenerative diseases, cancer, and addiction. Further investigation of CFEP's mechanism of action may also provide insights into the signaling pathways involved in these diseases and lead to the development of more effective treatments. Additionally, the development of more efficient and cost-effective methods for synthesizing CFEP may facilitate its use in future research.
Synthesemethoden
CFEP can be synthesized using various methods, including the reaction of 4-piperidone with propargyl bromide, followed by the reaction of the resulting propargylpiperidin-4-one with cyclopropylformamide. Another method involves the reaction of 4-piperidone with propargylamine, followed by the reaction of the resulting propargylpiperidine with cyclopropylformamide. Both methods have been used to synthesize CFEP with high yields and purity.
Wissenschaftliche Forschungsanwendungen
CFEP has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction. CFEP has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. In cancer research, CFEP has been investigated as a potential treatment for breast cancer and lung cancer. CFEP has also been studied for its potential to reduce drug addiction and relapse in animal models of cocaine addiction.
Eigenschaften
IUPAC Name |
N-[2-(cyclopropanecarbonylamino)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-2-9-18-10-5-13(6-11-18)15(20)17-8-7-16-14(19)12-3-4-12/h1,12-13H,3-11H2,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISUNEDFBDONOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NCCNC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
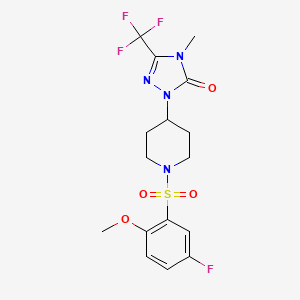
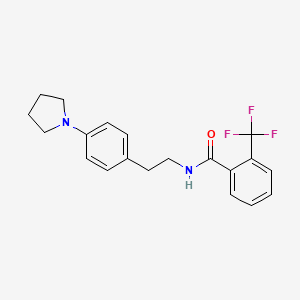
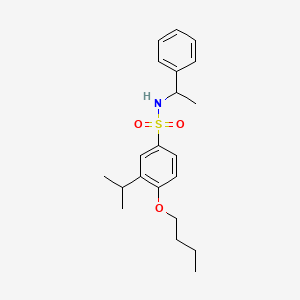
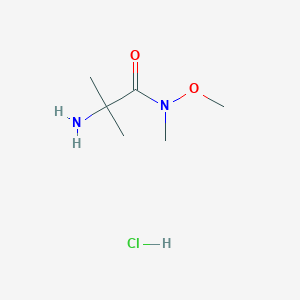
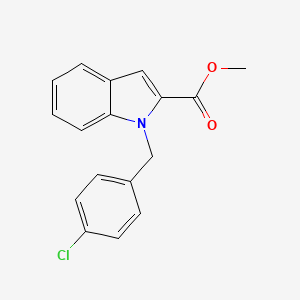
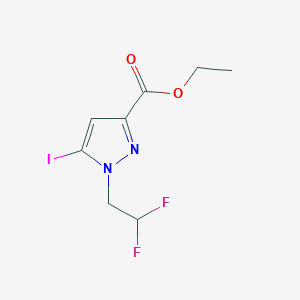

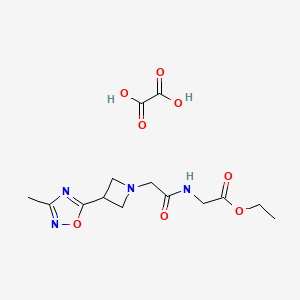
![2-[(E)-2-(2-Chloropyridin-3-YL)ethenyl]-3H-pyrido[3,4-D]pyrimidin-4-one](/img/structure/B2754900.png)

![[6-Fluoro-3-[2-[1-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]piperidin-4-yl]-1,3-thiazol-4-yl]-1,5-dihydro-2,4-benzodioxepin-9-yl] methanesulfonate](/img/structure/B2754903.png)
![ethyl 3-cyano-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2754904.png)
![1-(3,4-dichlorobenzyl)-5-{[4-(2-pyridinyl)piperazino]carbonyl}-2(1H)-pyridinone](/img/structure/B2754905.png)
